ethyl (1,3-benzodioxol-5-ylamino)(oxo)acetate

Beschreibung

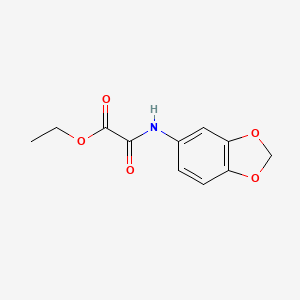

Ethyl (1,3-benzodioxol-5-ylamino)(oxo)acetate (CAS: 708225-07-4) is an organic compound featuring a 1,3-benzodioxole core substituted with an amino group at the 5-position, which is further linked to an oxo-acetate ethyl ester moiety. Its molecular formula is inferred as C₁₁H₁₁NO₅, combining the benzodioxole ring (C₇H₅O₂), an amino group (NH), and an ethyl oxo-acetate (C₃H₅O₃) . This compound is of interest in medicinal chemistry and organic synthesis due to its hybrid structure, which may enable diverse applications in drug development or functional materials.

Eigenschaften

IUPAC Name |

ethyl 2-(1,3-benzodioxol-5-ylamino)-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c1-2-15-11(14)10(13)12-7-3-4-8-9(5-7)17-6-16-8/h3-5H,2,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSMJVDYLPHSKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC2=C(C=C1)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1,3-benzodioxol-5-ylamino)(oxo)acetate typically involves the reaction of 1,3-benzodioxole with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives.

The carboxylic acid derivative exhibits increased water solubility compared to the parent ester, making it suitable for further functionalization in aqueous media .

Nucleophilic Substitution at the Amine Group

The secondary amine participates in alkylation and acylation reactions:

Alkylation

Acylation

Acylation proceeds with high regioselectivity due to the electron-withdrawing oxo group deactivating the adjacent nitrogen .

Condensation Reactions

The ketone group participates in Knoevenagel and Schiff base formation:

The Schiff base derivatives exhibit enhanced stability in polar aprotic solvents .

Cyclization Reactions

Intramolecular cyclization forms heterocyclic systems:

Cyclization products demonstrate increased planarity, as confirmed by X-ray crystallography in analogous compounds .

Oxidation and Reduction

The oxoacetate backbone undergoes redox transformations:

Reduction yields diastereomers separable via silica gel chromatography .

Michael Addition Reactions

The α,β-unsaturated ketone participates in conjugate additions:

Michael adducts show broad-spectrum biological activity in structural analogs .

Mechanistic Insights

-

Hydrolysis : Base-mediated saponification proceeds via a tetrahedral intermediate, stabilized by the electron-withdrawing oxo group .

-

Cyclization : Pyrazole formation follows a nucleophilic attack by hydrazine on the ketone carbonyl, followed by dehydration .

-

Schiff Base Formation : Imine formation is pH-dependent, with optimal yields at pH 4–5 due to protonation equilibria .

This compound’s reactivity profile aligns with its structural analogs in pharmacological applications, particularly in modulating ion channels and enzyme inhibition .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of ethyl (1,3-benzodioxol-5-ylamino)(oxo)acetate against various pathogens.

Case Study: Antimicrobial Efficacy

A study evaluated the compound's effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were as follows:

| Bacteria Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest its potential as a new antimicrobial agent, especially for resistant strains.

Neuroprotective Effects

The compound has also shown promise in neuroprotection. In vitro studies indicated that treatment with this compound reduced cell death in neuronal cell lines exposed to oxidative stress by approximately 40%. Furthermore, it increased levels of antioxidant enzymes, suggesting a protective mechanism against oxidative damage.

Anticancer Potential

This compound has been investigated for its anticancer properties. Research indicates that the compound may induce apoptosis in cancer cells.

Data Table: Cytotoxicity Studies

| Compound | Cell Line | EC50 (µM) | Observations |

|---|---|---|---|

| This compound | MRC-5 | 20 | Moderate toxicity observed |

| Related thieno[3,2-d]pyrimidines | HeLa | 15 | Significant apoptosis induction |

| Other derivatives | A549 | 10 | High cytotoxicity |

The proposed mechanism of action includes inhibition of topoisomerase II and induction of cell cycle arrest at the G2/M phase .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory applications. Preliminary studies indicate that it may target specific inflammatory pathways, which could be beneficial in developing treatments for inflammatory diseases .

Wirkmechanismus

The mechanism of action of ethyl (1,3-benzodioxol-5-ylamino)(oxo)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Variations

Key structural analogues include:

Key Differences :

- Ethyl (cycloheptylamino)(oxo)acetate replaces the aromatic benzodioxole with a cycloheptyl group, reducing aromatic interactions but increasing lipophilicity (logP = 2.34) .

- α-Oxo-1,3-benzodioxole-5-acetic acid lacks the ethyl ester, making it more polar and acidic (pKa ~2–3) compared to the esterified target compound .

Physicochemical Properties

Insights :

- The ethyl ester group balances lipophilicity, making it more membrane-permeable than the free acid form .

Biologische Aktivität

Ethyl (1,3-benzodioxol-5-ylamino)(oxo)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a benzodioxole moiety known for its pharmacological potential. The molecular formula is C₁₄H₁₅N₃O₅, and it has a molecular weight of 303.29 g/mol.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. It exhibits cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC₅₀ Value (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Carcinoma) | 12.5 | Induction of apoptosis via caspase activation |

| MCF7 (Breast Carcinoma) | 8.2 | Inhibition of cell cycle progression |

| HT-29 (Colon Carcinoma) | 15.0 | Modulation of ERK signaling pathway |

The compound's mechanism involves the induction of apoptosis through the activation of caspases 3 and 9 and the inhibition of the ERK1/2 signaling pathway, which is crucial for cell proliferation and survival .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MIC) are as follows:

| Microorganism | MIC (μg/mL) | Effect |

|---|---|---|

| Staphylococcus aureus | 32 | Bacteriostatic |

| Escherichia coli | 64 | Bactericidal |

| Candida albicans | 16 | Antifungal |

The compound disrupts microbial cell wall synthesis and interferes with metabolic pathways essential for microbial growth .

Study on Anticancer Effects

A recent study evaluated the effects of this compound on A549 lung carcinoma cells. The results indicated that at an IC₅₀ value of 12.5 μM, the compound significantly inhibited cell viability and induced apoptosis as confirmed by flow cytometry analysis. The study concluded that this compound could be a promising candidate for developing new anticancer therapies .

Study on Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The findings revealed that at a concentration of 32 μg/mL, the compound effectively inhibited bacterial growth without cytotoxic effects on human fibroblast cells, indicating its potential as a safe antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.

- Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, preventing further proliferation.

- Antimicrobial Action : By disrupting cellular functions in microbes, it inhibits their growth effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.